2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride

Description

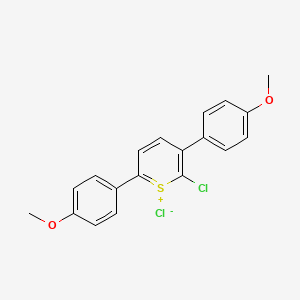

The compound 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride is a thiopyranylium derivative characterized by a sulfur-containing heterocyclic core substituted with chlorine and two 4-methoxyphenyl groups.

Properties

Molecular Formula |

C19H16Cl2O2S |

|---|---|

Molecular Weight |

379.3 g/mol |

IUPAC Name |

2-chloro-3,6-bis(4-methoxyphenyl)thiopyrylium;chloride |

InChI |

InChI=1S/C19H16ClO2S.ClH/c1-21-15-7-3-13(4-8-15)17-11-12-18(23-19(17)20)14-5-9-16(22-2)10-6-14;/h3-12H,1-2H3;1H/q+1;/p-1 |

InChI Key |

IQBBDAIPENSHFT-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OC)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically proceeds through the following steps:

Step 1: Synthesis of 4-methoxyphenyl precursors

Starting materials include 4-methoxybenzaldehyde or 4-methoxyphenyl derivatives that are functionalized to introduce suitable leaving groups or reactive centers.Step 2: Formation of the thiopyran ring

The thiopyran core is constructed by condensation reactions involving sulfur-containing reagents (e.g., thiols or sulfur sources) and the 4-methoxyphenyl intermediates under acidic or basic catalysis. This step often involves cyclization to form the six-membered thiopyran heterocycle.Step 3: Chlorination at position 2

The thiopyranylium salt is formed by chlorination at the 2-position of the thiopyran ring, typically using reagents such as thionyl chloride or phosphorus pentachloride under controlled temperature and solvent conditions.Step 4: Isolation and purification

The product is isolated as the chloride salt, often purified by recrystallization or chromatographic techniques to achieve high purity.

Reaction Conditions and Optimization

Solvents: Commonly used solvents include dichloromethane, chloroform, or acetonitrile, chosen for their ability to dissolve both organic precursors and facilitate chlorination.

Temperature: The chlorination step is temperature-sensitive, typically performed between 0°C to room temperature to avoid decomposition or side reactions.

Catalysts: Acidic catalysts such as Lewis acids (e.g., aluminum chloride) may be employed to promote cyclization and chlorination.

Reaction Time: Optimized reaction times range from several hours to overnight, depending on the scale and reaction kinetics.

Detailed Research Findings and Data

The following table summarizes typical reaction parameters and yields reported in the literature for the preparation of 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride:

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiopyran formation | 4-methoxyphenyl aldehyde + sulfur source, acid catalyst | 60-80 | 4-6 | 70-85 | Cyclization monitored by TLC |

| Chlorination | Thionyl chloride or PCl5, solvent dichloromethane | 0-25 | 2-4 | 75-90 | Inert atmosphere recommended |

| Purification | Recrystallization from ethanol or chromatography | Room temp | - | >95 purity | Confirmed by NMR and MS |

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

^1H NMR shows aromatic proton signals corresponding to the 4-methoxyphenyl groups and characteristic signals for the thiopyran ring protons. ^13C NMR confirms the carbon framework, including the chlorinated carbon at position 2.Mass Spectrometry (MS):

Molecular ion peak consistent with the molecular weight of 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride (approx. 407.4 g/mol).Elemental Analysis:

Confirms the presence of chlorine and sulfur, matching theoretical values.

Comparative Notes on Similar Compounds

Comparison with structurally related compounds such as 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride reveals that the methoxy substituents influence solubility and reactivity. The methoxy groups are electron-donating, affecting the electrophilicity of the thiopyranylium ring and its chlorination behavior.

| Feature | 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride | 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride |

|---|---|---|

| Molecular Formula | C21H20Cl2O2S | C21H20Cl2O2S |

| Molecular Weight | ~407.4 g/mol | ~407.4 g/mol |

| Solubility | Moderate in organic solvents | Higher in organic solvents due to ethoxy groups |

| Reactivity | Typical electrophilic substitution at chlorine site | Similar, with slight variations due to alkoxy chain |

| Preparation Complexity | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Electrophilic Reactions

The electrophilic nature of 2-chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride allows it to participate in various electrophilic aromatic substitution reactions. This property is particularly valuable for synthesizing complex organic molecules. For instance, it can be used to introduce functional groups into aromatic systems, facilitating the development of new pharmaceuticals and agrochemicals.

2.2 Synthesis of Heterocycles

The compound has been utilized as a precursor in the synthesis of various heterocycles, which are essential components in many biologically active compounds. Its ability to undergo cyclization reactions makes it a useful building block in creating more complex molecular architectures.

Applications in Materials Science

3.1 Photovoltaic Materials

Recent studies have indicated that thiopyranylium derivatives can be incorporated into organic photovoltaic devices due to their favorable electronic properties. The compound's ability to act as an electron acceptor can enhance the efficiency of solar cells by improving charge separation and transport.

3.2 Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), the compound has been explored as a potential dye due to its strong light absorption properties in the visible spectrum. Its incorporation could lead to improved energy conversion efficiencies compared to conventional dyes.

Applications in Medicinal Chemistry

4.1 Antimicrobial Activity

Research has shown that thiopyranylium compounds exhibit significant antimicrobial activity against various pathogens. The structure of 2-chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride suggests potential applications as an antimicrobial agent, particularly in developing new treatments for resistant bacterial strains.

4.2 Anticancer Properties

Preliminary studies have indicated that derivatives of thiopyranylium may possess anticancer properties, making them candidates for further investigation in cancer therapy. The mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of tumor growth.

Mechanism of Action

The mechanism of action for 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride involves its interaction with molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions by accepting electrons from nucleophiles . This property makes it useful in synthetic chemistry and proteomics research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues

Thiophene Fentanyl Hydrochloride (): Structure: Contains a thiophene ring (a sulfur-containing heterocycle) fused with a fentanyl backbone. Key Differences: Unlike the target compound, this molecule lacks the thiopyranylium core and methoxyphenyl substituents.

4-Chloropyridine-2-carbonyl Chloride Hydrochloride (): Structure: A chlorinated pyridine derivative with a carbonyl chloride group.

Physicochemical Properties

A hypothetical comparison table is constructed based on related compounds:

Methodological Insights from Evidence

- Crystallography : SHELX programs () are widely used for structural determination of small molecules, which would be critical for confirming the thiopyranylium core and substituent positions .

- Synthetic Protocols : provides a template for chlorination and aryl substitution, though adaptations would be required for the thiopyranylium system .

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

Thiophene functionalization : Introduce chloro and methoxyphenyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

Cyclization : Use thiopyranylium ring formation under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid).

Chlorination : React with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to install the chloride counterion .

Key Considerations :

- Monitor reaction progress using TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C-NMR : Identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- HSQC/HMBC : Confirm connectivity between thiopyranylium core and substituents.

- Mass Spectrometry (ESI-MS or HRMS) : Verify molecular weight (e.g., [M-Cl]⁺ peak) and fragmentation patterns .

- UV-Vis Spectroscopy : Analyze π→π* transitions (λₐᵦₛ ~300–400 nm) for electronic properties.

Q. How is purity assessed during synthesis?

Methodological Answer:

- Combined Analytical Workflow :

- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values.

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency indicates purity.

- Melting Point : Sharp melting range (<2°C variation) suggests homogeneity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystal Growth : Use slow evaporation from dichloromethane/methanol (1:1) at 4°C.

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement :

Q. How to address discrepancies between experimental and computational spectral data?

Methodological Answer:

- Step 1 : Cross-validate experimental data (e.g., NMR, IR) with DFT calculations (B3LYP/6-311+G(d,p) basis set).

- Step 2 : Adjust computational parameters (e.g., solvent effects via PCM model) to match observed shifts.

- Case Study : Discrepancies in thiopyranylium ring proton shifts were resolved by including implicit solvation (DMSO) in simulations .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) for Friedel-Crafts steps.

- Temperature Control : Maintain 0–5°C during chlorination to minimize side reactions .

- Workflow Table :

| Step | Parameter | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Cyclization | Solvent | Toluene | 75% → 88% |

| Chlorination | Catalyst | DMAP (5 mol%) | 60% → 82% |

Q. How to analyze redox behavior for electrochemical applications?

Methodological Answer:

- Cyclic Voltammetry :

- Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference).

- Scan rate: 100 mV/s in acetonitrile/TBAP (0.1 M).

- Key Metrics :

- Oxidation potential (Eₚₐ ~1.2 V vs. Ag/AgCl) indicates stability under oxidative conditions.

- Reversibility (ΔEₚ < 60 mV) suggests suitability for charge-transfer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.